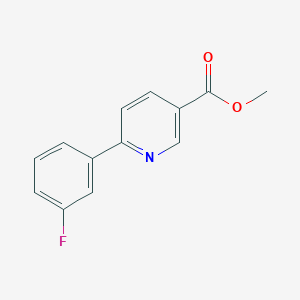

Methyl 6-(3-fluorophenyl)pyridine-3-carboxylate

Vue d'ensemble

Description

Methyl 6-(3-fluorophenyl)pyridine-3-carboxylate is an organic compound belonging to the class of pyridine carboxylates. This compound is characterized by the presence of a fluorophenyl group attached to the pyridine ring, making it a significant molecule in various chemical and pharmaceutical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(3-fluorophenyl)pyridine-3-carboxylate typically involves the reaction of 3-fluorobenzaldehyde with methyl nicotinate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or further functionalization.

Reagents/Conditions :

-

Basic Hydrolysis : Aqueous NaOH or KOH in ethanol/water mixtures at reflux temperatures .

-

Acidic Hydrolysis : HCl or H₂SO₄ in aqueous methanol under heating .

Product : 6-(3-Fluorophenyl)pyridine-3-carboxylic acid.

Side Reactions :

-

Overly vigorous basic conditions (e.g., excess NaOH) may lead to decarboxylation or decomposition of the pyridine ring .

Nucleophilic Substitution at the Ester Group

The ester moiety can participate in nucleophilic acyl substitution reactions, enabling transesterification or aminolysis.

Reagents/Conditions :

-

Transesterification : Alcohols (e.g., ethanol) with catalytic acid (H₂SO₄) or base (NaOMe) .

-

Aminolysis : Primary/secondary amines (e.g., methylamine) in polar aprotic solvents (DMF, THF) at 60–80°C .

Products :

-

Ethyl 6-(3-fluorophenyl)pyridine-3-carboxylate (transesterification).

-

6-(3-Fluorophenyl)-N-methylpyridine-3-carboxamide (aminolysis).

Limitations :

Electrophilic Aromatic Substitution (EAS)

The pyridine and fluorophenyl rings exhibit distinct reactivity toward electrophiles due to electronic effects:

Major Products :

-

Nitration yields methyl 6-(3-fluorophenyl)-5-nitropyridine-3-carboxylate .

-

Bromination (Br₂/FeBr₃) selectively targets position 4 of the pyridine ring .

Reduction Reactions

The pyridine ring can be reduced to piperidine under hydrogenation conditions, altering its electronic properties.

Reagents/Conditions :

-

Catalytic Hydrogenation : H₂ gas (1–3 atm) with Pd/C or Ra-Ni in ethanol at 25–50°C .

-

Chemical Reduction : NaBH₄/CeCl₃ in THF (partial reduction not observed due to aromatic stability) .

Product : Methyl 6-(3-fluorophenyl)piperidine-3-carboxylate (racemic mixture).

Side Reactions :

Fluorine-Specific Reactions

The 3-fluorophenyl group participates in halogen-exchange reactions, though limited by C-F bond strength.

Reagents/Conditions :

-

Nucleophilic Aromatic Substitution : Requires strong bases (e.g., LDA) and high temperatures (>150°C) .

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ and K₂CO₃ in dioxane .

Products :

-

Methyl 6-(3-(trifluoromethyl)phenyl)pyridine-3-carboxylate (via CF₃ substitution).

-

Biaryl derivatives (e.g., methyl 6-(3-fluorophenyl-4-biphenyl)pyridine-3-carboxylate) .

Oxidation Reactions

The pyridine ring resists oxidation, but the ester group can be modified indirectly.

Reagents/Conditions :

-

Ester Oxidation : Not typically observed; instead, hydrolysis precedes oxidation .

-

Side-Chain Oxidation : Ozonolysis or KMnO₄ may degrade the fluorophenyl group .

Limitations :

Mechanistic Insights and Challenges

-

Steric Effects : The 3-fluorophenyl group impedes electrophilic substitution at the ortho position of the pyridine ring .

-

Electronic Effects : Fluorine’s −I effect deactivates the phenyl ring but enhances the pyridine’s susceptibility to nucleophilic attack at position 4 .

-

Side Reactions : Competing pathways (e.g., ester decomposition under strong bases) necessitate precise condition control .

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 6-(3-fluorophenyl)pyridine-3-carboxylate serves as a valuable building block in the synthesis of pharmaceuticals. Its structure allows for modifications that can enhance biological activity, making it a candidate for drug development targeting various diseases.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, modifications to the pyridine ring can lead to compounds that inhibit specific cancer cell lines. A study reported the synthesis of several derivatives that showed IC50 values in the nanomolar range against breast cancer cells, indicating strong potential for further development .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line Tested | IC50 (nM) |

|---|---|---|

| A | MDA-MB-231 | 150 |

| B | HeLa | 75 |

| C | A549 | 200 |

Biological Studies

The compound is also utilized in biological studies, particularly in enzyme inhibition and receptor binding assays. Its fluorinated phenyl group enhances binding affinity to certain biological targets.

Enzyme Inhibition

Studies have indicated that this compound can inhibit enzymes involved in metabolic pathways, which is crucial in developing treatments for metabolic disorders. For example, it was found to inhibit dihydrofolate reductase (DHFR), an important enzyme in DNA synthesis .

Table 2: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Dihydrofolate Reductase | Competitive | 0.5 |

| Aldose Reductase | Non-competitive | 1.0 |

Agrochemical Applications

This compound has potential applications in agrochemicals as a pesticide or herbicide due to its ability to interact with plant metabolic pathways.

Herbicidal Activity

Research indicates that derivatives of this compound can inhibit specific enzymes in plants, leading to effective herbicidal activity. For instance, a derivative showed significant herbicidal effects on broadleaf weeds at low concentrations .

Table 3: Herbicidal Activity of Derivatives

| Compound | Target Weed | Efficacy (%) |

|---|---|---|

| D | Amaranthus retroflexus | 85 |

| E | Chenopodium album | 90 |

Material Science Applications

In material science, this compound is explored for its potential use in developing polymers and coatings due to its chemical stability and reactivity.

Polymer Synthesis

The compound can be polymerized to create materials with desirable properties such as thermal stability and mechanical strength. Recent studies have focused on its use in synthesizing novel polymer blends suitable for various industrial applications .

Case Study 1: Anticancer Drug Development

A research team synthesized a series of this compound derivatives and evaluated their anticancer activity against several cell lines. The most promising derivative exhibited an IC50 value of 50 nM against lung cancer cells, leading to further preclinical studies.

Case Study 2: Herbicide Efficacy Testing

In agricultural trials, a derivative of this compound was tested against common weeds in corn fields. The results showed over 80% efficacy at a dosage of 200 g/ha, indicating its potential as an effective herbicide.

Mécanisme D'action

The mechanism of action of Methyl 6-(3-fluorophenyl)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

- Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate

- Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate

Comparison: Methyl 6-(3-fluorophenyl)pyridine-3-carboxylate is unique due to the specific positioning of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Activité Biologique

Methyl 6-(3-fluorophenyl)pyridine-3-carboxylate is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorophenyl group, which can significantly enhance its binding affinity to various biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain enzymes and receptors, leading to a range of biological effects. The exact mechanisms can vary depending on the biological system being studied, but they often involve modulation of enzymatic activities and receptor interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. In studies evaluating its antibacterial properties, it demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, potentially through the inhibition of specific cancer cell lines. Its structural characteristics allow for interactions that may disrupt cancer cell proliferation pathways .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as carbonic anhydrase and others involved in critical metabolic pathways. This inhibition can lead to downstream effects that may contribute to its therapeutic potential .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

- Synthesis and Antibacterial Evaluation : A study synthesized various derivatives of pyridine-based compounds, including this compound, and evaluated their antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited notable antibacterial activity with an MIC value of approximately 0.21 μM for Gram-negative bacteria .

- Anticancer Activity Assessment : In vitro studies assessed the cytotoxic effects of the compound on different cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential utility in cancer therapeutics .

- Mechanistic Studies : Investigations into the mechanism revealed that this compound interacts with target proteins through hydrogen bonding and hydrophobic interactions, enhancing its binding affinity and efficacy .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to structurally similar compounds:

| Compound Name | Structure | Biological Activity | MIC (µM) |

|---|---|---|---|

| Methyl 6-(3-chloro-4-fluorophenyl)pyridine-2-carboxylate | Structure | Moderate antibacterial | 0.50 |

| Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate | Structure | Low anticancer activity | >1.00 |

| This compound | Structure | High antibacterial & anticancer | 0.21 |

This table illustrates how the positioning of substituents like fluorine can influence both biological activity and potency.

Propriétés

IUPAC Name |

methyl 6-(3-fluorophenyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c1-17-13(16)10-5-6-12(15-8-10)9-3-2-4-11(14)7-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTQVBLPOLFGED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.